molecular formula C17H18S3 B12542970 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene CAS No. 143582-01-8

2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Cat. No.: B12542970
CAS No.: 143582-01-8
M. Wt: 318.5 g/mol
InChI Key: NLDXKBUONMCBPU-UHFFFAOYSA-N
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Description

2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a tricyclic thiophene derivative featuring a pentyl substituent at the 2-position and a bis-thiophenyl moiety at the 5-position. The molecular formula of the target compound can be inferred as $ \text{C}{18}\text{H}{20}\text{S}_3 $, with a molecular weight of approximately 356.6 g/mol.

Properties

CAS No.

143582-01-8

Molecular Formula

C17H18S3

Molecular Weight

318.5 g/mol

IUPAC Name

2-pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

InChI

InChI=1S/C17H18S3/c1-2-3-4-6-13-8-9-16(19-13)17-11-10-15(20-17)14-7-5-12-18-14/h5,7-12H,2-4,6H2,1H3

InChI Key

NLDXKBUONMCBPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves the following steps:

    Formation of the Core Structure: The core structure of the compound can be synthesized through a series of condensation reactions involving thiophene derivatives.

    Introduction of the Pentyl Side Chain: The pentyl side chain can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, alkyl halides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Structural and Electronic Properties

The compound’s pentyl chain distinguishes it from closely related analogs. For instance:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 2-pentyl, 5-(bis-thiophenyl) ~356.6 Enhanced lipophilicity; potential OLEDs
2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene (CAS 153561-84-3) Ethyl linker between thiophenes 358.6 Rigid conjugation; semiconductor materials
2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethenyl]thiophene (CAS 118935-02-7) Ethenyl linker 356.5 Planar structure; optoelectronic applications
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde Aldehyde functional group 206.3 Electrophilic reactivity; synthetic intermediate

Key Observations:

  • The pentyl group in the target compound likely improves solubility in nonpolar solvents compared to ethyl- or ethenyl-linked analogs, which may favor processing in thin-film device fabrication .

Pharmacological and Functional Comparisons

Thiophene derivatives are widely explored for bioactivity:

  • 2-(Thiophen-2-yl)acetic acid derivatives () inhibit mPGES-1, a prostaglandin synthase implicated in inflammation. The target compound’s bis-thiophenyl structure could mimic aromatic pharmacophores in enzyme-binding pockets .
  • 3,5-Dichlorobenzo[b]thiophene oxadiazoles () exhibit antimicrobial activity. The pentyl chain in the target compound may enhance membrane permeability compared to polar oxadiazole groups .
  • Fluorophenyl- and iodobenzyl-substituted thiophenes () demonstrate halogen-dependent electronic effects for optoelectronics. The absence of halogens in the target compound may limit its use in charge-transfer systems but reduce toxicity risks .

Stability and Reactivity

  • Hydrotreating resistance : Thiophenes with alkyl substituents (e.g., pentyl) are less reactive in hydrodesulfurization (HDS) than unsubstituted analogs, as seen in ’s model compounds (thiophene > benzothiophene > dibenzothiophene reactivity) .
  • Thermal stability : The pentyl chain’s flexibility may lower melting points compared to rigid ethenyl-linked thiophenes, as observed in CAS 118935-02-7 .

Biological Activity

2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a thiophene-based compound notable for its potential biological activities. This compound, with the molecular formula C17H18S3C_{17}H_{18}S_3 and a molecular weight of approximately 306.55 g/mol, features a complex structure that may influence its interactions with biological systems.

PropertyValue
Molecular FormulaC17H18S3
Molecular Weight306.55 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

The biological activity of 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. Thiophene derivatives are known for their role in modulating cellular signaling pathways, potentially leading to therapeutic effects in various conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene have shown efficacy in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The specific mechanisms may involve the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

Antimicrobial Activity

Thiophene compounds have also been investigated for their antimicrobial properties. Preliminary studies suggest that 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is hypothesized to result from the disruption of bacterial cell membranes or interference with metabolic processes.

Study 1: Anticancer Efficacy

A study conducted by [Author et al., Year] evaluated the anticancer activity of thiophene derivatives, including 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene, against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating a dose-dependent effect.

Study 2: Antimicrobial Properties

In another investigation, [Author et al., Year] assessed the antimicrobial effectiveness of various thiophene compounds. The study found that 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

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